Furo[3,4-e][1,2]benzoxazole
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Overview
Description
Isobenzofuro[4,5-d]isoxazole is a heterocyclic compound that features a fused ring system containing both oxygen and nitrogen atoms. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxygen and nitrogen in the ring system imparts unique chemical reactivity and biological activity, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isobenzofuro[4,5-d]isoxazole typically involves the cycloaddition reactions of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: Industrial production of isobenzofuro[4,5-d]isoxazole may involve continuous-flow capillary microreactors under microwave radiation, which allows for efficient and regioselective synthesis of the compound . This method offers high yields and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Isobenzofuro[4,5-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and copper chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Isobenzofuro[4,5-d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of isobenzofuro[4,5-d]isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Benzisoxazole: A fused ring system with a benzene ring and an isoxazole ring.
Uniqueness: Isobenzofuro[4,5-d]isoxazole is unique due to its fused ring system, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both oxygen and nitrogen atoms in the ring system allows for diverse chemical modifications and the development of compounds with unique properties .
Properties
CAS No. |
98822-08-3 |
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Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
furo[3,4-e][1,2]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-9-7(3-10-12-9)8-5-11-4-6(1)8/h1-5H |
InChI Key |
JNQOMPOFEFWSAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NO2)C3=COC=C31 |
Origin of Product |
United States |
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